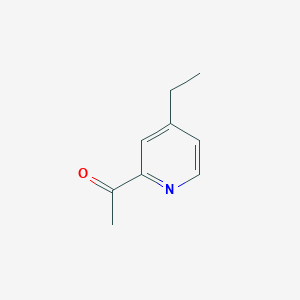
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluorophenyl group, a thiazolyl group, and a pyrrolidine carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the coupling of the thiazole intermediate with a difluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrrolidine Ring: This can be done through a cyclization reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the cyclopentyl group with the pyrrolidine-thiazole intermediate under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several potential scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopentyl-N-(4-(3,4-dichlorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-Cyclopentyl-N-(4-(3,4-dimethylphenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-Cyclopentyl-N-(4-(3,4-difluorophenyl)-5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the difluorophenyl group, which can impart specific electronic and steric properties to the compound. This can influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C20H21F2N3O2S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-cyclopentyl-N-[4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21F2N3O2S/c1-11-18(12-6-7-15(21)16(22)8-12)23-20(28-11)24-19(27)13-9-17(26)25(10-13)14-4-2-3-5-14/h6-8,13-14H,2-5,9-10H2,1H3,(H,23,24,27) |
Clé InChI |
VJRGCLUHKGEUPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C4=CC(=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

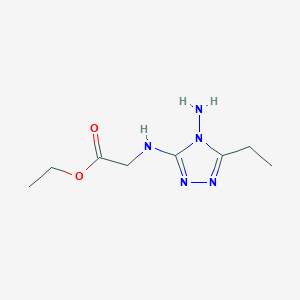
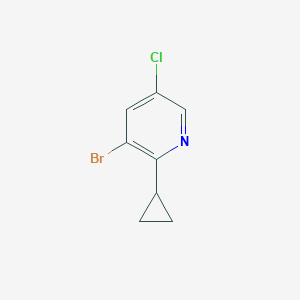
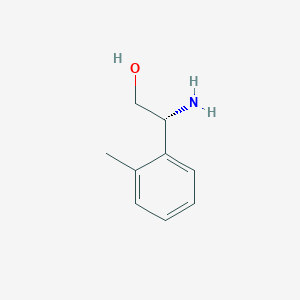
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
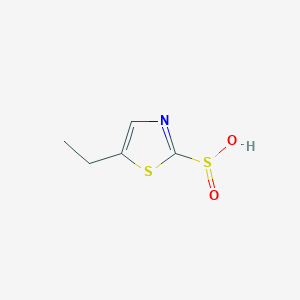

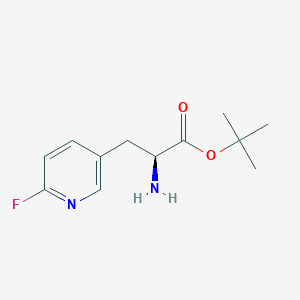

![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
